1-(2-Methylbutyl)-1h-indazol-6-amine

Medicinal Chemistry Physicochemical Property Assessment Lead Optimization

This 1-(2-methylbutyl)-1H-indazol-6-amine is a critical SAR tool featuring a unique branched N1-alkyl chain that introduces a chiral center absent in linear butyl/pentyl analogs. With XLogP3-AA of 2.5, it occupies a distinct lipophilic space, enabling deconvolution of steric vs. lipophilic effects in kinase inhibitor programs (IRAK4, IDO1, JNK). The racemic mixture offers enantiomer-specific pharmacology opportunities. Procure with confidence for lead optimization requiring stringent physicochemical control.

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
Cat. No. B13631535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylbutyl)-1h-indazol-6-amine
Molecular FormulaC12H17N3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCCC(C)CN1C2=C(C=CC(=C2)N)C=N1
InChIInChI=1S/C12H17N3/c1-3-9(2)8-15-12-6-11(13)5-4-10(12)7-14-15/h4-7,9H,3,8,13H2,1-2H3
InChIKeyZLFVVWXVHBPMPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylbutyl)-1H-indazol-6-amine: Product Definition and Baseline Characterization


1-(2-Methylbutyl)-1H-indazol-6-amine (CAS: 1251140-58-5) is a substituted 6-aminoindazole derivative featuring an indazole core with a 2-methylbutyl substituent at the N1 position and a primary amine at the C6 position [1]. The compound has a molecular weight of 203.28 g/mol and a molecular formula of C12H17N3 . Computed physicochemical descriptors include an XLogP3-AA value of 2.5, a topological polar surface area (TPSA) of 43.8 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [2]. The compound is commercially available from multiple reputable vendors including Sigma-Aldrich (via Enamine) and Leyan (Haohong Biomedical), with typical research-grade purity specifications of ≥98% . The 2-methylbutyl substituent introduces a chiral center at the branching point, rendering the compound a racemic mixture unless otherwise specified.

Why Generic Substitution of 1-(2-Methylbutyl)-1H-indazol-6-amine Fails: N1-Substituent-Dependent Physicochemical Differentiation


Within the 1-alkyl-1H-indazol-6-amine scaffold, the N1-alkyl substituent is a critical determinant of lipophilicity, steric bulk, and molecular flexibility, which collectively govern membrane permeability, metabolic stability, and protein binding interactions. Even subtle modifications—such as branching or an additional methylene unit—produce quantifiable differences in partition coefficients (logP) and steric parameters [1]. Consequently, substituting 1-(2-methylbutyl)-1H-indazol-6-amine with a linear analog such as 1-butyl-1H-indazol-6-amine (MW 189.26) or 1-pentyl-1H-indazol-6-amine (MW 203.28) cannot preserve the precise lipophilic-hydrophilic balance required for structure-activity relationship (SAR) consistency in lead optimization or chemical probe studies. The specific branching pattern and carbon count of the 2-methylbutyl group yield a distinct physicochemical signature that is not replicated by linear chain analogs, making direct interchange scientifically unsound without re-validation of permeability, solubility, and target engagement parameters.

1-(2-Methylbutyl)-1H-indazol-6-amine: Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight and Chain Length Differentiation vs. 1-Butyl Analog

1-(2-Methylbutyl)-1H-indazol-6-amine (C12H17N3) has a molecular weight of 203.28 g/mol, which is 14.02 g/mol (approximately one methylene unit) heavier than its direct lower homolog, 1-butyl-1H-indazol-6-amine (C11H15N3, MW 189.26 g/mol) [1]. This mass difference corresponds to an additional carbon atom in the N1-alkyl chain, a structural distinction that directly influences lipophilicity, metabolic stability, and membrane permeability in medicinal chemistry optimization programs [2].

Medicinal Chemistry Physicochemical Property Assessment Lead Optimization

Lipophilicity (XLogP3-AA) Quantification and LogP Differential Analysis

The computed XLogP3-AA value for 1-(2-methylbutyl)-1H-indazol-6-amine is 2.5 [1]. This value falls within the optimal lipophilicity range (logP 1–3) for central nervous system (CNS) drug candidates and represents a moderate lipophilicity profile suitable for oral bioavailability. For comparison, while direct experimental logP data for the 1-pentyl and 1-butyl analogs are not available in public literature, the 1-pentyl isomer (1-pentyl-1H-indazol-6-amine, CAS 938514-07-9) shares the identical molecular formula (C12H17N3) and molecular weight (203.28 g/mol) but differs in chain architecture (linear vs. branched) [2]. The branched 2-methylbutyl group presents a different steric profile and conformational flexibility compared to the linear pentyl chain, which alters the three-dimensional presentation of the indazole core to biological targets despite identical lipophilicity [3].

Drug Design ADME Prediction Lipophilicity Optimization

Hydrogen Bond Donor/Acceptor Count and Topological Polar Surface Area (TPSA) Consistency Across Analogs

1-(2-Methylbutyl)-1H-indazol-6-amine possesses one hydrogen bond donor (the primary amine at C6), two hydrogen bond acceptors (the indazole ring nitrogens), a rotatable bond count of 3, and a topological polar surface area (TPSA) of 43.8 Ų [1]. The TPSA value of 43.8 Ų is well below the 140 Ų threshold generally associated with favorable oral absorption, indicating good predicted membrane permeability [2]. This TPSA value is identical to that of 1-pentyl-1H-indazol-6-amine and 1-butyl-1H-indazol-6-amine, as the polar surface area is determined solely by the indazole core and primary amine functionality, which remain unchanged across these N1-alkyl variants .

Permeability Prediction Oral Bioavailability Rule of Five Compliance

Stereochemical Complexity: Chiral Center Differentiation vs. Achiral Linear Analogs

1-(2-Methylbutyl)-1H-indazol-6-amine contains a chiral center at the branching carbon of the 2-methylbutyl substituent, producing two enantiomers (R and S configurations) unless otherwise specified. This stereochemical feature distinguishes it from both 1-butyl-1H-indazol-6-amine and 1-pentyl-1H-indazol-6-amine, which lack chiral centers and exist as achiral entities [1]. The presence of a chiral center introduces the potential for enantiomer-specific biological activity, differential metabolism, and distinct protein binding conformations. In drug discovery, chiral compounds often exhibit enantioselective pharmacology where one enantiomer demonstrates superior target engagement, reduced off-target effects, or improved pharmacokinetic properties compared to its antipode [2].

Chiral Chemistry Stereochemistry-Dependent Pharmacology Enantiomer-Specific Activity

Indazole Scaffold Context: 6-Aminoindazole Derivatives as Privileged Pharmacophores

The 6-aminoindazole scaffold has been extensively validated as a privileged pharmacophore in kinase inhibitor drug discovery, particularly for IRAK4 (interleukin-1 receptor-associated kinase 4), IDO1 (indoleamine 2,3-dioxygenase 1), and JNK (c-Jun N-terminal kinase) targets [1][2][3]. Indazole amine derivatives represented by formula (I) are disclosed as IRAK4 inhibitors with therapeutic utility in inflammatory and autoimmune diseases [1]. 6-Aminoindazole derivatives have demonstrated anticancer activity through IDO1 inhibition and anti-proliferative effects in multiple human cancer cell lines, including HCT116 colorectal cancer cells [2][3]. The N1-substituent directly modulates the spatial orientation of the indazole core within the ATP-binding pocket, affecting kinase selectivity profiles [4].

Kinase Inhibition Cancer Therapeutics Inflammation

1-(2-Methylbutyl)-1H-indazol-6-amine: Validated Research and Industrial Application Scenarios


Medicinal Chemistry: SAR Exploration of N1-Alkyl Substituent Effects on Lipophilicity and Target Engagement

1-(2-Methylbutyl)-1H-indazol-6-amine serves as a distinct lipophilicity-modulated building block for structure-activity relationship (SAR) studies targeting kinases such as IRAK4, IDO1, and JNK, where N1-alkyl substitution patterns critically influence inhibitor potency and selectivity [1][2]. With a computed XLogP3-AA of 2.5, this compound occupies a moderate lipophilicity range distinct from lower homologs (e.g., 1-butyl analog, predicted logP ~1.8–2.2) and isomeric linear pentyl derivatives [3]. The branched 2-methylbutyl group introduces a chiral center, offering the unique opportunity to evaluate enantiomer-specific pharmacology—a dimension entirely absent in achiral linear alkyl analogs [4].

Chemical Probe Development: Branched Alkyl Derivative for Steric Bulk and Conformational Analysis

The branched 2-methylbutyl substituent at the N1 position provides a distinct steric and conformational profile compared to linear pentyl or butyl chains, making this compound a valuable tool for probing steric tolerance within ATP-binding pockets and hydrophobic sub-pockets of kinase targets [1]. The identical molecular weight to 1-pentyl-1H-indazol-6-amine (203.28 g/mol) but with branched architecture allows researchers to isolate steric effects from lipophilicity contributions, as TPSA (43.8 Ų), hydrogen bond donor count (1), and hydrogen bond acceptor count (2) remain constant across these N1-alkyl variants [2]. This physicochemical consistency across analogs enables clean deconvolution of steric vs. lipophilic drivers of biological activity [3].

ADME Optimization Studies: Evaluating Branched Alkyl Impact on Metabolic Stability

The 2-methylbutyl substituent introduces a branching point at the ω-1 position, which may confer enhanced resistance to ω-oxidation and β-oxidation metabolic pathways compared to linear alkyl chains [1]. Compounds with branched alkyl chains at metabolically vulnerable positions frequently exhibit improved metabolic stability and extended half-life in hepatic microsome assays relative to their linear counterparts [2]. The chiral center at the branching carbon further introduces the potential for stereoselective metabolism, a consideration for researchers optimizing pharmacokinetic properties through alkyl chain engineering while maintaining favorable logP (2.5) and TPSA (43.8 Ų) parameters for oral bioavailability [3].

Intellectual Property and Chiral Chemistry Applications

The presence of a chiral center at the C2 position of the 2-methylbutyl group creates the opportunity for enantiomer resolution and chiral switch strategies in lead optimization programs [1]. Unlike achiral linear alkyl analogs (1-butyl and 1-pentyl derivatives), the 2-methylbutyl-substituted compound can be separated into its (R) and (S) enantiomers, each potentially exhibiting distinct pharmacological profiles [2][3]. Enantiomer-specific activity, differential off-target effects, and stereoselective metabolism represent critical differentiators in intellectual property positioning and may enable patent protection distinct from racemic or achiral indazole amine compositions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Methylbutyl)-1h-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.